molecular formula C9H15N3O B2961492 3-Methyl-1-[(1,3,4-oxadiazol-2-yl)methyl]piperidine CAS No. 2320142-92-3

3-Methyl-1-[(1,3,4-oxadiazol-2-yl)methyl]piperidine

Cat. No.: B2961492
CAS No.: 2320142-92-3
M. Wt: 181.239
InChI Key: FDFLFJHEKIRUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[(1,3,4-oxadiazol-2-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(1,3,4-oxadiazol-2-yl)methyl]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with hydrazides, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to industrial requirements.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(1,3,4-oxadiazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-[(1,3,4-oxadiazol-2-yl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(1,3,4-oxadiazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[(1,3,4-oxadiazol-2-yl)methyl]piperidine is unique due to the combination of the piperidine ring and the 1,3,4-oxadiazole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the oxadiazole ring can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

2-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-3-2-4-12(5-8)6-9-11-10-7-13-9/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFLFJHEKIRUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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